molecular formula C6H12N2OS B3290959 4-Hydroxypiperidine-1-carbothioamide CAS No. 868998-20-3

4-Hydroxypiperidine-1-carbothioamide

Cat. No. B3290959
M. Wt: 160.24 g/mol
InChI Key: HXWAOTZWZCFRFJ-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-1-carbothioamide is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .


Synthesis Analysis

A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized . The antiproliferative activity of these compounds against four human tumor cell lines (MGC-803, PC-3, A549, H1975) was evaluated by MTT method in vitro . The compounds were synthesized using 4, 6-dichloropyrimidine as starting material .


Molecular Structure Analysis

4-Hydroxypiperidine exists in two crystal forms, tetragonal 1t, space group P21c and orthorhombic 1o, space group Fdd2, both with one molecule in the asymmetric unit . In form 1t, the NH hydrogen is axial, whereas in 1o it is equatorial; the OH group is equatorial in both structures . The packing of both forms involves one hydrogen bond N–H⋯O and one O–H⋯N .


Chemical Reactions Analysis

The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H(3) receptor . The compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Physical And Chemical Properties Analysis

4-Hydroxypiperidine has a molecular formula of C5H11NO and a molecular weight of 101.15 . It has a melting point of 86-90 °C and a boiling point of 108-114 °C/10 mmHg (lit.) . Its density is 0.9903 (rough estimate) and it has a vapor pressure of 13Pa at 25℃ . It is soluble in chloroform and methanol .

Safety And Hazards

4-Hydroxypiperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin or if inhaled .

Future Directions

The future directions of 4-Hydroxypiperidine-1-carbothioamide could involve the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Further studies on the impact of elongating the aliphatic chain between the nitrogen of 4-hydroxypiperidine or 3-(methylamino)propan-1-ol and the lipophilic residue could also be conducted .

properties

IUPAC Name

4-hydroxypiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c7-6(10)8-3-1-5(9)2-4-8/h5,9H,1-4H2,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWAOTZWZCFRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291465
Record name 4-Hydroxy-1-piperidinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypiperidine-1-carbothioamide

CAS RN

868998-20-3
Record name 4-Hydroxy-1-piperidinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868998-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1-piperidinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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